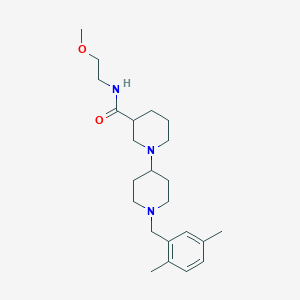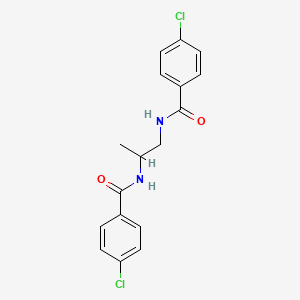![molecular formula C15H16ClN3O3S B5316670 N-(4-chloro-2,5-dimethoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5316670.png)
N-(4-chloro-2,5-dimethoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chloro-2,5-dimethoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide, commonly known as CDMT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. CDMT is a thioacetamide derivative that has been synthesized through a multi-step process, and its biological activities have been extensively studied in the past few years.
Mechanism of Action
The mechanism of action of CDMT is not fully understood, but it is believed to involve multiple pathways. In cancer cells, CDMT has been shown to induce cell cycle arrest and apoptosis by regulating the expression of various genes involved in these processes. CDMT has also been found to inhibit the activity of key enzymes involved in DNA synthesis and repair. In addition, CDMT has been shown to have anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory genes.
Biochemical and Physiological Effects:
CDMT has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. CDMT has also been shown to modulate the expression of various genes involved in cell cycle regulation, DNA synthesis and repair, and apoptosis. Furthermore, CDMT has been found to inhibit the activity of key enzymes involved in DNA synthesis and repair, such as DNA polymerase and topoisomerase.
Advantages and Limitations for Lab Experiments
CDMT has several advantages for lab experiments, including its high purity and stability, which make it easy to handle and store. CDMT is also soluble in various solvents, which allows for easy preparation of stock solutions. However, CDMT has some limitations, including its relatively high cost and limited availability. In addition, CDMT has been found to have some toxicity in animal models, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on CDMT, including the identification of its molecular targets and the development of more potent derivatives. In addition, further studies are needed to elucidate the mechanism of action of CDMT and its potential therapeutic applications in various diseases. Furthermore, the development of novel drug delivery systems for CDMT may improve its efficacy and reduce its toxicity. Finally, the evaluation of CDMT in clinical trials may provide valuable insights into its safety and efficacy in humans.
Synthesis Methods
The synthesis of CDMT involves several steps, including the reaction of 4-chloro-2,5-dimethoxybenzaldehyde with thioacetic acid, followed by the reaction of the resulting intermediate with 4-methyl-2-pyrimidinethiol. The final product is obtained after purification through recrystallization. The synthesis of CDMT has been optimized to increase the yield and purity of the product, and various analytical techniques have been used to confirm the identity and purity of the compound.
Scientific Research Applications
CDMT has been extensively studied for its potential therapeutic properties, including its anti-cancer, anti-inflammatory, and anti-viral activities. In cancer research, CDMT has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast, lung, and prostate cancer cells. CDMT has also been found to inhibit the growth of tumor xenografts in animal models. In addition, CDMT has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Furthermore, CDMT has been found to have anti-viral activity against the hepatitis B virus.
properties
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methylpyrimidin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O3S/c1-9-4-5-17-15(18-9)23-8-14(20)19-11-7-12(21-2)10(16)6-13(11)22-3/h4-7H,8H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXGTWMPWQVKMQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC(=O)NC2=CC(=C(C=C2OC)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-benzyl-3-ethyl-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5316592.png)

![2-{[(1-cyclohexyl-1H-tetrazol-5-yl)thio]methyl}-6-nitro-1H-benzimidazole](/img/structure/B5316602.png)
![4-{5-[(2-chloro-4-fluorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5316616.png)
![1-(3-chlorobenzyl)-4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B5316617.png)
![4-[4-(allyloxy)benzoyl]-5-(2-fluorophenyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5316619.png)

![5-[4-(dimethylamino)phenyl]-4-(4-ethoxybenzoyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5316623.png)
![2-{2-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]vinyl}-1,3-benzothiazole](/img/structure/B5316629.png)


![7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5316663.png)
![(3R*,4R*)-3-hydroxy-N-(2-methylphenyl)-4-{[2-(3-methyl-2-pyridinyl)ethyl]amino}-1-pyrrolidinecarboxamide](/img/structure/B5316684.png)